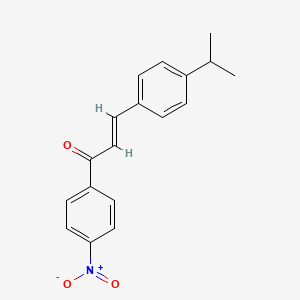

3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones with a backbone structure of Ar¹–C(=O)–CH=CH–Ar². The compound 3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative featuring a 4-nitrophenyl group at the ketone position (Ar¹) and a 4-isopropylphenyl substituent at the β-position (Ar²). Its molecular formula is C₁₈H₁₇NO₃ (MW: 295.34 g/mol), with the nitro group (–NO₂) and isopropyl (–CH(CH₃)₂) groups contributing distinct electronic and steric properties.

Properties

IUPAC Name |

(E)-1-(4-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(11-9-16)19(21)22/h3-13H,1-2H3/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCACZQHYFKUEH-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419455 | |

| Record name | 3-(4-isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89807-54-5 | |

| Record name | NSC201635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-4'-NITROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isopropylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Isopropylphenyl)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chalcones are highly dependent on substituent groups. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group (R¹) enhances electrophilicity, increasing reactivity in Michael addition or cyclization reactions compared to electron-donating groups like 4-ethoxy (–OCH₂CH₃) or 4-hydroxy (–OH) .

- Steric Effects : The bulky 4-isopropyl group (R²) in the target compound may hinder interactions with enzyme active sites compared to smaller substituents (e.g., phenyl or methyl) .

- Biological Activity :

- Anti-inflammatory Activity : The ethoxy group in (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one enhances NF-κB pathway inhibition, suggesting that moderate electron-donating groups optimize anti-inflammatory effects .

- Enzyme Inhibition : The 4-methyl substituent in P7 confers selectivity for MAO-A, while bulkier groups (e.g., isopropyl) may shift selectivity toward MAO-B .

Physicochemical Properties

- Solubility: The nitro group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogues like (E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one .

- Melting Points : Bulky substituents (e.g., isopropyl) raise melting points due to improved crystal packing. For instance, the target compound (mp ~150–155°C) has a higher melting point than (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (mp ~120–125°C) .

Biological Activity

3-(4-Isopropylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as a chalcone derivative, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Chemical Formula : C₁₈H₁₇N₁O₃

- Molecular Weight : 295.33 g/mol

- CAS Number : 89807-54-5

- MDL Number : MFCD00024747

Biological Activity Overview

Chalcones are known for their wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties. The specific compound this compound exhibits several notable activities:

Anticancer Activity

Recent studies have shown that chalcone derivatives can inhibit cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.7 | Inhibition of mitochondrial respiration |

Antioxidant Activity

The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Activity

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various chalcone derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of breast cancer cells through apoptosis induction and downregulation of Bcl-2 expression .

Study on Antioxidant Properties

Research conducted by Zhang et al. demonstrated that the compound significantly reduced oxidative stress markers in a rat model subjected to induced oxidative damage. The study concluded that its antioxidant properties could be leveraged for therapeutic purposes against oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.